![molecular formula C9H17N B13455356 2-Azaspiro[3.6]decane](/img/structure/B13455356.png)
2-Azaspiro[3.6]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro[3.6]decane is a spirocyclic compound characterized by a unique bicyclic structure where a nitrogen atom is incorporated into the spiro ring system. This compound is part of a broader class of spiro compounds, which are known for their distinct three-dimensional structures and inherent rigidity. These properties make spiro compounds valuable in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.6]decane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular ipso-cyclization of nitriles in the presence of specific reagents . This method allows for the efficient formation of the spirocyclic core with moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available reagents and standard organic synthesis techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.6]decane can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary depending on the desired transformation, but they generally involve standard laboratory techniques and equipment.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions can produce spirocyclic amines.
Scientific Research Applications
2-Azaspiro[3.6]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a valuable scaffold for the development of biologically active molecules.
Industry: The rigidity and three-dimensional structure of spiro compounds make them useful in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.6]decane involves its interaction with specific molecular targets and pathways. For instance, spirocyclic compounds like buspirone, which is structurally related to this compound, exert their effects through partial agonism of the 5-HT1A receptors . This interaction modulates neurotransmitter activity, leading to anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Known for its biological activity and potential therapeutic applications.
2,8-Diazaspiro[4.5]decane: Studied for its pharmacological properties and use in drug development.
2,7-Diazaspiro[4.4]nonane: Another spirocyclic compound with significant biological activity.
Uniqueness
2-Azaspiro[3.6]decane stands out due to its specific ring size and the presence of a nitrogen atom within the spirocyclic structure. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-azaspiro[3.6]decane |
InChI |
InChI=1S/C9H17N/c1-2-4-6-9(5-3-1)7-10-8-9/h10H,1-8H2 |
InChI Key |
CDZMBPQIVAKQMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


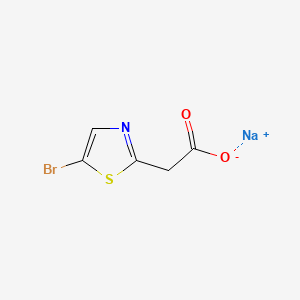
![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
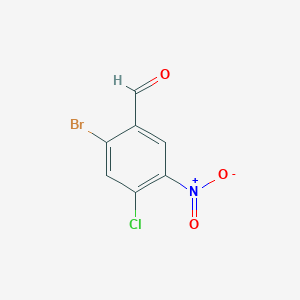
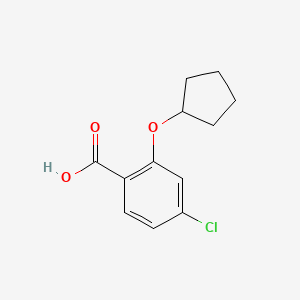
![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
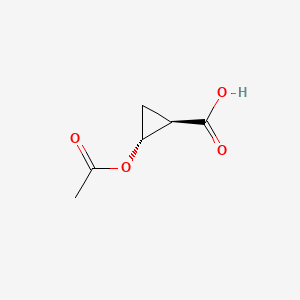
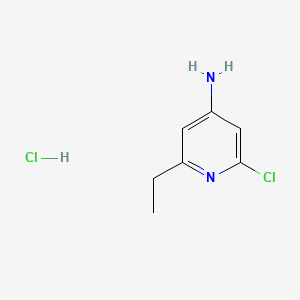

![4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
amine hydrochloride](/img/structure/B13455350.png)
![Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)
